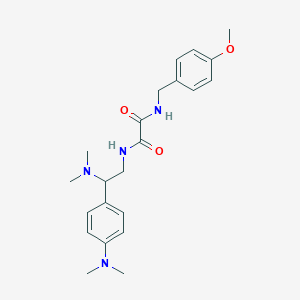
1-(2-(4-Ethylphenoxy)acetyl)-4-(2,3-dichlorophenyl)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide derivatives, including compounds structurally related to 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,3-dichlorophenyl)semicarbazide, have been extensively studied for their diverse biological activities. These activities range from antibacterial and antitubercular to anticonvulsant and anti-inflammatory properties. The chemical structure of these compounds often plays a crucial role in determining their biological activities.
Synthesis Analysis
The synthesis of semicarbazide derivatives typically involves the condensation of appropriate carbonyl compounds with phenoxy or bromophenoxy acetic acid hydrazide and substituted aryl semicarbazides. This process yields corresponding hydrazones and semicarbazones, respectively, confirmed by spectral data such as UV, IR, and ^1H NMR (Raja et al., 2010).
Molecular Structure Analysis
The molecular structure of semicarbazide derivatives is characterized by spectral analysis, including UV, IR, and ^1H NMR, which confirms the presence of the semicarbazide moiety and its substitutions. This structural confirmation is crucial for understanding the compound's potential interactions and activity (Raja et al., 2010).
Chemical Reactions and Properties
Semicarbazide derivatives undergo various chemical reactions based on their functional groups. For example, they can participate in further condensation reactions, cyclization, and formation of metal complexes, which are essential for modifying their biological activities and chemical properties (Sonawane, 2018).
Physical Properties Analysis
The physical properties of semicarbazide derivatives, such as solubility, melting point, and crystal structure, are determined using techniques like X-ray crystallography. These properties are crucial for understanding the compound's stability and suitability for further applications (Purandara et al., 2019).
Applications De Recherche Scientifique
Antibacterial and Antitubercular Activities
- Compounds similar to 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,3-dichlorophenyl)semicarbazide, specifically diphenyl hydrazones and semicarbazones, have shown antibacterial activity against pathogenic strains and antitubercular activity against Mycobacterium tuberculosis (Raja et al., 2010).
Antimicrobial Activity
- A study synthesized new compounds with structures similar to the one and evaluated their antimicrobial activity against various bacterial and fungal strains, showing promising results (Chandrashekhar, Reddy & Fasiulla, 2013).
Analgesic and Anti-Inflammatory Activities
- 4-(2-Phenoxyphenyl)semicarbazones, related to the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with several compounds exhibiting potent effects (Rineh et al., 2007).
- Another study on 1,3,4-oxadiazole derivatives, structurally related to this compound, showed significant analgesic and anti-inflammatory activities in rodent models (Dewangan et al., 2015).
Antitubercular Agent
- Novel substituted semicarbazide derivatives of pyrimidine, similar in structure to the compound of interest, have been synthesized and shown to have antitubercular properties (Mandhadi, Panneerselvam & Parasuraman, 2020).
Anticonvulsant Activity
- Semicarbazones, related to this compound, have been synthesized and evaluated for their anticonvulsant activity, showing significant protection from seizures in animal models (Shafiee et al., 2009).
Miscellaneous Applications
- Other studies have explored the use of related compounds in various applications such as the synthesis of azole, azepine, pyridine, and pyrimidine derivatives (Abdel-Rahman, Hammouda & El-Desoky, 2005), and the synthesis of new thiazole, selenatriazine, and cyanopyridine derivatives with antitumor activity (Ghorab, Abdel-hamide & Zeid, 1996).
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3/c1-2-11-6-8-12(9-7-11)25-10-15(23)21-22-17(24)20-14-5-3-4-13(18)16(14)19/h3-9H,2,10H2,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWCAXBEAZMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

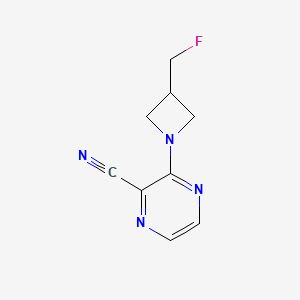
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)

![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)
![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)
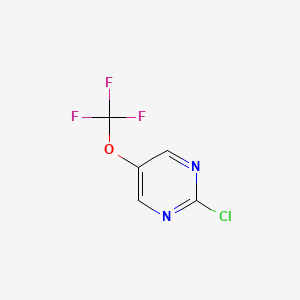
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)
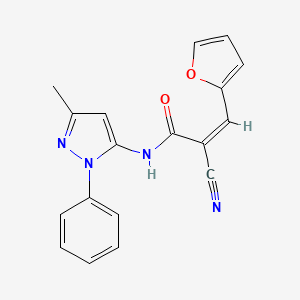
![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)
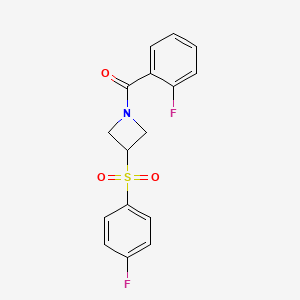
![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
